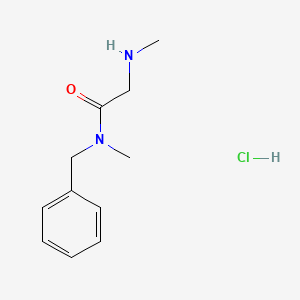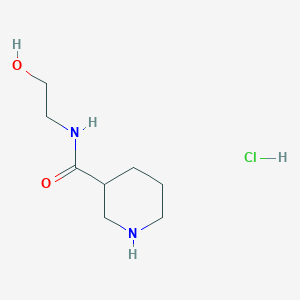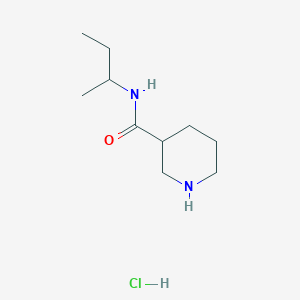
N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
The compound “N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine” seems to be a derivative of the 1,3,5-triazine family . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Wissenschaftliche Forschungsanwendungen
Excited States and Luminescence Studies
A study explored the low-lying excited states and luminescence properties of sym-triazines, including compounds related to N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine. Computational methods and experimental luminescence studies were combined to understand the absorption and emission features of these compounds (Oliva et al., 2005).
Computational Chemistry and Hydrolysis
Another research focused on using computational chemistry to study the hydrolysis of atrazine and related 2-chloro-s-triazines, which are structurally similar to N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine. This study aimed to predict the fate and transport of these compounds in the environment (Sawunyama & Bailey, 2002).
Sensor Development for Metal Ions
Research on Schiff bases related to triazines showed their potential in developing selective electrodes for metal ions like Sm3+. This application is significant in environmental monitoring and analysis (Upadhyay et al., 2012).
Synthesis and Anticancer Properties
A study developed a one-pot synthesis method for 6, N2-diaryl-1,3,5-triazine-2,4-diamines under microwave irradiation. This method is relevant for producing compounds with potential anticancer properties (Junaid et al., 2019).
Coordination Chemistry and Molecular Structures
Research on 2,4-Bis(diallylamino)-6-chloro-1,3,5-triazine interacting with silver(I) compounds revealed the formation of multinuclear silver(I) complexes. These findings are important for understanding the coordination chemistry and molecular structures of triazine derivatives (Kelemu & Steel, 2013).
Environmental Behavior of Triazine Derivatives
A study on atrazine, structurally similar to N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine, investigated its behavior in soils. This research is vital for understanding the environmental impact and degradation of triazine-based compounds (Hang et al., 2003).
Eigenschaften
IUPAC Name |
6-chloro-2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPSEAJOTDSAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398269.png)
![2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398270.png)
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398271.png)

![2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398274.png)

![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)


![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)

![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)